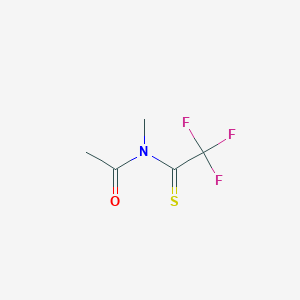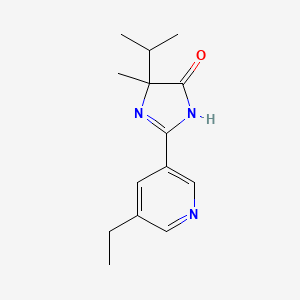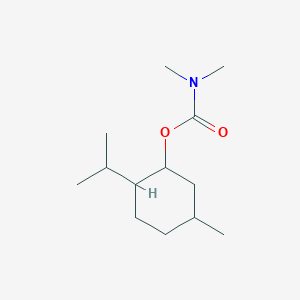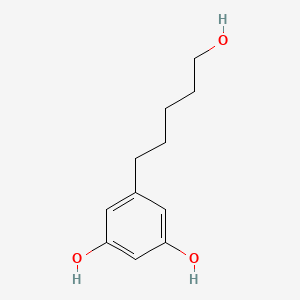![molecular formula C6H4N2 B13429425 Pyrrolo[2,3-b]pyrrole CAS No. 250-72-6](/img/structure/B13429425.png)
Pyrrolo[2,3-b]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolo[2,3-b]pyrrole is a heterocyclic compound characterized by a fused ring structure consisting of a pyrrole ring and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pyrrolo[2,3-b]pyrrole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a practical and sustainable preparation method involves the Cu/Fe catalyzed intramolecular C-H amination of α-indolylhydrazones . This method operates at 50°C in air with water as the only reaction medium, making it an environmentally benign approach.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Analyse Chemischer Reaktionen
Types of Reactions: Pyrrolo[2,3-b]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the fused ring structure.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents such as N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound-2,3-dione, while substitution reactions can introduce various functional groups into the this compound structure.
Wissenschaftliche Forschungsanwendungen
Pyrrolo[2,3-b]pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of pyrrolo[2,3-b]pyrrole compounds, particularly as kinase inhibitors, involves the formation of hydrogen bonds within the active site of the target enzyme. This interaction disrupts the enzyme’s activity, leading to the inhibition of specific signaling pathways . The molecular targets and pathways involved vary depending on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
Pyrrolo[2,3-b]pyrrole can be compared with other similar heterocyclic compounds, such as pyrrolo[3,2-b]pyrrole and pyrrolo[2,3-b]quinoxaline:
Pyrrolo[3,2-b]pyrrole: This compound also features a fused ring structure but differs in the position of the nitrogen atoms within the rings.
Pyrrolo[2,3-b]quinoxaline: This compound is known for its kinase inhibitory activity and has been studied for its potential in cancer therapy.
The uniqueness of this compound lies in its versatile reactivity and wide range of applications, from organic synthesis to advanced materials and medicinal chemistry.
Eigenschaften
CAS-Nummer |
250-72-6 |
|---|---|
Molekularformel |
C6H4N2 |
Molekulargewicht |
104.11 g/mol |
IUPAC-Name |
pyrrolo[2,3-b]pyrrole |
InChI |
InChI=1S/C6H4N2/c1-3-7-6-5(1)2-4-8-6/h1-4H |
InChI-Schlüssel |
NMPKQRFZCLAVGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C2C1=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-tert-Butyl 4'-ethyl 6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1',4'-dicarboxylate](/img/structure/B13429349.png)
![2,5-Dichloro-4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzene-1,3-dicarboxylic acid](/img/structure/B13429361.png)




![7-Methoxy-1-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-6-(phenylmethoxy)isoquinoline](/img/structure/B13429384.png)


![4-[(E)-2-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-(4-methoxyphenyl)ethenyl]phenol](/img/structure/B13429405.png)
![Ethyl (2E,4E)-3-Methyl-5-[(1S,2S)-2-methyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)cyclopropyl]-2,4-pentadienoate](/img/structure/B13429412.png)
![N-(1H-Benzotriazol-1-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-benzotriazole-1-methanamine](/img/structure/B13429421.png)
![(6S,8aR)-Hexahydro-5,8-dioxo-3H-thiazolo[3,4-a]pyrazine-6-propanoic Acid](/img/structure/B13429430.png)

